5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural motifs common in organic chemistry, such as a dimethylphenyl group, a morpholino group, a thiophenyl group, and a thiazolo[4,5-d]pyridazin-4(5H)-one core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized for use in semiconductors for plastic electronics . The synthesis of these compounds often involves the creation of a fused biheterocycle, which is an electron-deficient system with high oxidative stability .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole core of the molecule is a fused biheterocycle. This structure is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : These compounds are synthesized using various techniques. For instance, a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones have been synthesized through specific reactions yielding high yields of 78–87% (Demchenko et al., 2015).
Biological Activity : These compounds exhibit significant biological activities. For instance, some thiazolo[4,5-b]pyridin-2(3H)-one derivatives have shown moderate inhibitory activity against certain cancer cell lines (Lozynskyi et al., 2018). Similarly, some novel urea and thiourea derivatives of isoxazolo[4,5-d]pyridazine and related thiazolo[4,5-d]pyridazine have been evaluated as antimicrobial agents (Faidallah et al., 2013).
Antitumor and Antimicrobial Potential
Antitumor Activity : Novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety have shown potential antitumor activity. Certain compounds in this category demonstrated significant inhibitory activity against specific cancer cell lines (Qin et al., 2020).
Antimicrobial Effects : Some derivatives have exhibited broad-spectrum antibacterial activity, with a greater inhibitory effect on Gram-positive strains compared to Gram-negative ones. Some compounds also showed growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).
Other Applications
Synthesis of Analogues : The synthesis of analogues such as 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3- b]pyrrol-4-yl)phenylmethanone has been described, demonstrating the chemical versatility of these compounds (Binder et al., 1991).
Reactivity and Transformations : Research has been conducted on the formation and reactivity of various derivatives, including N(2),N(2′)‐tetrasubstituted 2,4‐diamino‐5‐(2‐amino‐4‐thiazolyl)thiazoles (Flaig & Hartmann, 1997).
Future Directions
Mechanism of Action
Target of Action
It is suggested that the compound may interact with certain targets in the context of fluorescence and photovoltaic applications .
Mode of Action
The mode of action of this compound involves interactions with its targets that lead to changes in fluorescence emission . The compound exhibits fluorescence quenching and redshift in the presence of Hg (II) ions in a pH 7.00 aqueous solution . This suggests that the compound may bind to Hg (II) ions, causing changes in its fluorescence properties .
Biochemical Pathways
The compound’s interaction with hg (ii) ions suggests it may be involved in pathways related to metal ion sensing or binding .
Result of Action
The result of the compound’s action is a change in fluorescence emission in the presence of Hg (II) ions . This suggests that the compound could potentially be used as a sensor for Hg (II) ions in aqueous solutions .
Action Environment
The compound’s action, efficacy, and stability may be influenced by environmental factors such as pH and the presence of specific ions. For example, the compound exhibits fluorescence quenching and redshift in a pH 7.00 aqueous solution in the presence of Hg (II) ions .
Properties
IUPAC Name |
5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-14-5-6-16(15(2)12-14)17(28)13-27-22(29)20-21(19(25-27)18-4-3-11-31-18)32-23(24-20)26-7-9-30-10-8-26/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMVZVWWURMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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